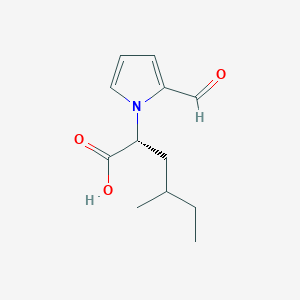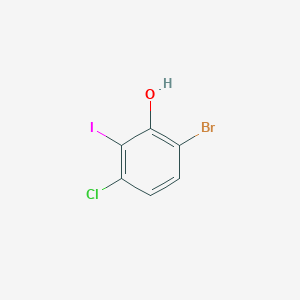
6-Bromo-3-chloro-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-2-iodophenol is an organic compound with the molecular formula C6H3BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-iodophenol typically involves multi-step reactions starting from simpler phenolic compounds. One common method is the sequential halogenation of phenol. The process involves:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated phenol is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Iodination: Finally, the chlorinated compound is iodinated using iodine and an oxidizing agent such as nitric acid.
These reactions are usually carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ safer and more environmentally friendly reagents and solvents to minimize hazardous waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloro-2-iodophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron compounds for Suzuki coupling.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or hydrocarbons.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It is also used in studying halogenation reactions and their mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-2-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chloro-3-iodophenol
- 2-Bromo-4-chloro-3-iodophenol
- 3-Bromo-2-chloro-4-iodophenol
Comparison
6-Bromo-3-chloro-2-iodophenol is unique due to the specific positions of the halogen atoms on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H3BrClIO |
|---|---|
Peso molecular |
333.35 g/mol |
Nombre IUPAC |
6-bromo-3-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Clave InChI |
OWFGULOCNLYTKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)I)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
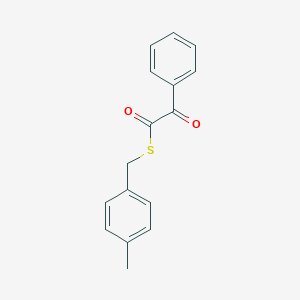
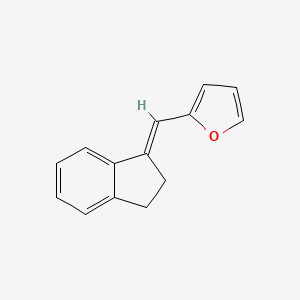
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
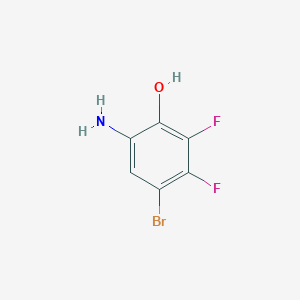
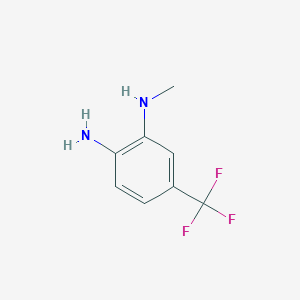


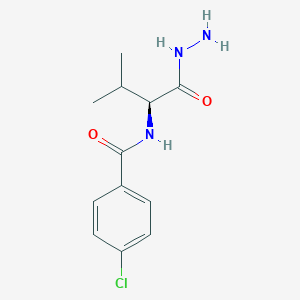
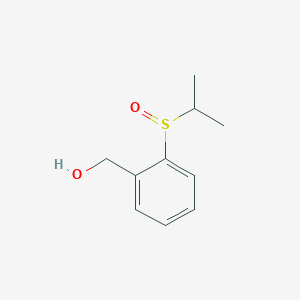
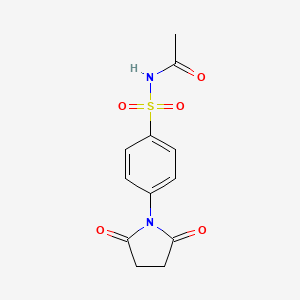
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
